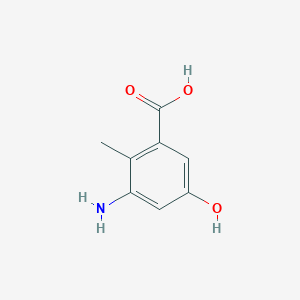

3-Amino-5-hydroxy-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1025127-47-2 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 |

IUPAC Name |

3-amino-5-hydroxy-2-methylbenzoic acid |

InChI |

InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,10H,9H2,1H3,(H,11,12) |

InChI Key |

ZCASNRKUQQRQIL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1N)O)C(=O)O |

Canonical SMILES |

CC1=C(C=C(C=C1N)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

Chemo-selective Synthesis Routes and Strategies for 3-Amino-5-hydroxy-2-methylbenzoic Acid

A viable and chemo-selective synthetic route to this compound can be strategically designed starting from a more readily available precursor, 3-hydroxy-2-methylbenzoic acid. The synthesis of this starting material is well-documented. google.com The subsequent transformation involves two key steps: electrophilic nitration followed by selective reduction of the nitro group.

Hypothetical Synthetic Pathway:

Nitration of 3-hydroxy-2-methylbenzoic acid: The first step is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring of 3-hydroxy-2-methylbenzoic acid. The substitution pattern is dictated by the directing effects of the existing functional groups: the hydroxyl (-OH), the methyl (-CH₃), and the carboxylic acid (-COOH). The hydroxyl group is a strongly activating, ortho-para directing group, while the methyl group is also an activating ortho-para director. The carboxylic acid group is a deactivating, meta-directing group. The position most favorable for electrophilic substitution is para to the strongly activating hydroxyl group (C5), which is also a meta position to the carboxyl group. Therefore, careful nitration is expected to yield primarily 3-hydroxy-2-methyl-5-nitrobenzoic acid.

Reduction of 3-hydroxy-2-methyl-5-nitrobenzoic acid: The second step involves the chemo-selective reduction of the nitro group to an amino group (-NH₂). This transformation must be accomplished without affecting the other functional groups on the ring (hydroxyl and carboxylic acid). Catalytic hydrogenation is a highly effective and selective method for this purpose. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) allows for the clean reduction of the nitro group under conditions that leave the other functionalities intact. google.com This method is widely used in industrial processes for its efficiency and the high purity of the resulting products. google.com

The table below outlines the key parameters for this proposed chemo-selective synthesis.

| Step | Reaction Type | Starting Material | Key Reagents & Catalysts | Product | Key Considerations for Selectivity |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 3-hydroxy-2-methylbenzoic acid | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 3-hydroxy-2-methyl-5-nitrobenzoic acid | Controlled temperature and reagent stoichiometry to favor mono-nitration at the C5 position, directed by the powerful activating -OH group. |

| 2 | Catalytic Hydrogenation (Reduction) | 3-hydroxy-2-methyl-5-nitrobenzoic acid | H₂ gas, Palladium on Carbon (Pd/C) | This compound | The choice of catalyst (Pd/C) and neutral reaction conditions ensures the selective reduction of the nitro group without hydrogenolysis of the hydroxyl group or reduction of the carboxylic acid. |

Industrial-Scale Production Techniques and Process Optimization for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure safety and efficiency. The key transformations, nitration and catalytic hydrogenation, are common industrial processes, and their optimization is well-understood.

For the nitration step , industrial optimization focuses on managing the exothermic nature of the reaction and ensuring regioselectivity. Continuous flow reactors are increasingly preferred over traditional batch reactors as they offer superior heat and mass transfer, leading to better temperature control, improved safety, and higher consistency in product quality.

For the catalytic hydrogenation step , process optimization involves catalyst selection, loading, and recovery, as well as managing the hydrogen pressure and temperature. In an industrial setting, the catalyst (e.g., Pd/C) is a significant cost factor, making its efficient recovery and recycling crucial. Slurry-phase reactors are common, where the catalyst is suspended in the reaction mixture, followed by filtration to recover the catalyst for reuse.

The following table details key parameters for process optimization in an industrial context.

| Parameter | Nitration Optimization | Catalytic Hydrogenation Optimization | Rationale |

| Reactor Type | Continuous Flow Reactor | Slurry Batch Reactor or Fixed-Bed Reactor | Enhanced safety and control for nitration; efficient catalyst handling for hydrogenation. |

| Temperature | Low to moderate (e.g., 0-30 °C) | Moderate (e.g., 25-80 °C) | Minimizes side reactions in nitration; provides sufficient energy for hydrogenation without promoting degradation. |

| Pressure | Atmospheric or slightly elevated | Elevated H₂ pressure (e.g., 5-20 bar) | Standard for nitration; higher pressure increases reaction rate for hydrogenation. google.com |

| Catalyst | N/A | 5-10% Pd/C | Standard, efficient catalyst for nitro group reduction. google.comgoogle.com |

| Solvent | Sulfuric acid (as reagent and solvent) | Alcohols (e.g., Methanol (B129727), Ethanol) or Water | Sulfuric acid is standard for nitration; alcohols or water are effective and relatively benign solvents for hydrogenation. google.com |

| Work-up | Quenching in ice/water, filtration | Catalyst filtration, solvent evaporation, crystallization | Standard procedures to isolate the intermediate and final products in high purity. |

Sustainable Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be applied to the proposed synthesis of this compound.

Greener Nitration: Traditional nitration with mixed nitric and sulfuric acids is effective but generates significant acidic waste. Alternative, greener nitrating systems are an area of active research. These include using solid acid catalysts or milder nitrating agents that can be more easily recycled.

Sustainable Reduction: While catalytic hydrogenation is relatively clean, the use of hydrogen gas carries safety risks, and precious metal catalysts can be expensive and have environmental footprints from their mining and production. Alternative reduction methods include transfer hydrogenation, which uses safer hydrogen donor molecules instead of H₂ gas, or biocatalytic methods. Recent advancements have demonstrated the use of multi-enzyme systems for the biosynthesis of related aminophenol compounds, offering a potentially safer and more sustainable route under mild, aqueous conditions. rsc.org Microbial production systems are also being engineered for aromatic compounds, which could eliminate the need for traditional chemical synthesis altogether. nih.gov

The table below compares traditional methods with potential sustainable alternatives for the synthesis.

| Reaction Step | Traditional Method | Sustainable Alternative | Advantage of Alternative |

| Nitration | Concentrated HNO₃/H₂SO₄ | Dinitrogen pentoxide (N₂O₅) in an inert solvent; solid acid catalysts | Reduced acidic waste, potentially higher selectivity, and easier catalyst separation. |

| Reduction | Catalytic hydrogenation (H₂ gas, Pd/C) | Transfer hydrogenation (e.g., using formic acid or cyclohexene (B86901) as H-donor); Biocatalysis (e.g., using nitroreductase enzymes) | Avoids flammable H₂ gas; biocatalysis operates in water at ambient temperature and pressure, offering high selectivity and minimal waste. rsc.orgnih.gov |

| Solvents | Traditional organic solvents (e.g., Dichloromethane, Toluene) | Water, ethanol, or supercritical CO₂ | Reduced toxicity, improved safety, and lower environmental impact. |

By integrating these advanced methodologies, the synthesis of this compound can be approached in a manner that is not only efficient and selective but also aligned with the modern imperatives of industrial and environmental sustainability.

Mechanistic Organic Chemistry of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

Electrophilic and Nucleophilic Reaction Pathways of the Amino Moiety in 3-Amino-5-hydroxy-2-methylbenzoic Acid

The primary amino group (-NH₂) on the aromatic ring of this compound is a potent nucleophile and a key site for various chemical transformations. Its reactivity is characteristic of primary aromatic amines.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. One illustrative reaction is the formation of thiourea (B124793) derivatives. For instance, aromatic amines are known to react with isothiocyanates. In a related example, 3-aminobenzoic acid reacts with methyl isothiocyanate in acetic acid to form 3-(N'-methylthioureido)-benzoic acid google.com. This suggests that this compound could undergo a similar reaction, attacking the electrophilic carbon of the isothiocyanate.

Electrophilic Reactions (on Nitrogen): The amino group can also be subjected to electrophilic attack, most notably in diazotization reactions. Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. learncbse.in These intermediates are highly versatile and can undergo subsequent coupling reactions with activated aromatic compounds, such as phenols or other anilines, to produce brightly colored azo compounds. learncbse.in The diazonium salt of this compound could serve as a precursor for introducing a variety of other functional groups in its place.

To prevent unwanted reactions at the amino group during other transformations on the molecule, it can be protected. A common strategy is acylation, for example, reacting the amine with an acid chloride to form a more stable and less reactive amide. youtube.com

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Addition | Methyl Isothiocyanate | Thiourea Derivative | google.com |

| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salt | learncbse.in |

| Azo Coupling | Diazonium Salt + Activated Aromatic Ring | Azo Compound | learncbse.in |

| Protection (Acylation) | Acid Chloride | Amide | youtube.com |

Reaction Dynamics of the Hydroxyl Functional Group in this compound

The phenolic hydroxyl group (-OH) is an activating, ortho-, para-directing group that can participate in several key reactions, primarily involving the oxygen atom as a nucleophile or reactions where the group influences electrophilic substitution on the ring.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This typically requires deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. For sensitive molecules, protection of the hydroxyl group is a common strategy. A relevant example is the protection of 3-chloro-2-methylphenol (B1584042) by reacting it with benzyl (B1604629) chloride in the presence of potassium carbonate to form 2-benzyloxy-6-chlorotoluene google.com. This indicates that the hydroxyl group of this compound could be selectively alkylated under similar basic conditions, provided other functional groups are compatible or protected.

Esterification: The hydroxyl group can also be acylated to form an ester. This is often achieved by reaction with an acid anhydride (B1165640) or acyl chloride. For example, 3-hydroxy-2-methylbenzoic acid can be acetylated by reacting its sodium salt with acetic anhydride google.com.

| Reaction Type | Reagents | Functional Group Formed | Reference |

| O-Alkylation (Etherification) | Alkyl Halide, Base (e.g., K₂CO₃) | Ether | google.com |

| O-Acylation (Esterification) | Acetic Anhydride | Ester | google.com |

Carboxylic Acid Derivatization and Coupling Reactions of this compound

The carboxylic acid (-COOH) functional group is a key site for derivatization, most commonly through conversion to esters or amides.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a standard method. For example, 5-aminosalicylic acid can be converted to its methyl ester by refluxing in methanol (B129727) with sulfuric acid chemicalbook.com. This method would be applicable to this compound, likely yielding the corresponding methyl ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically "activated" using a coupling reagent. luxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comnih.gov The process involves the formation of an active ester intermediate, which is then readily attacked by an amine to form the desired amide bond. luxembourg-bio.comuantwerpen.be However, in molecules with unprotected hydroxyl groups, side reactions can occur. For instance, studies on α-hydroxy-β-amino acids have shown that activation of the carboxyl group can lead to the formation of homobislactones, reducing the yield of the desired amide. nih.gov This highlights a potential challenge in the amide coupling of this compound if the phenolic hydroxyl group is not protected.

| Derivatization | Method | Reagents | Key Considerations | Reference |

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires removal of water. | chemicalbook.com |

| Amide Formation | Amide Coupling | Amine, Coupling Agent (e.g., EDC), Additive (e.g., HOBt) | Potential for side reactions involving the unprotected hydroxyl group. | luxembourg-bio.comnih.govuantwerpen.be |

Electrophilic Aromatic Substitution Patterns on the this compound Core

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the existing substituents. The amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups are all activating and ortho-, para-directing. Conversely, the carboxylic acid (-COOH) group is deactivating and meta-directing.

Position C6: This position is ortho to the -NH₂ group and para to the -OH group.

Position C4: This position is para to the -NH₂ group and ortho to the -OH group.

Both positions are strongly activated. The outcome of a specific EAS reaction will depend on the reaction conditions and the steric hindrance posed by the adjacent methyl group at C2.

A concrete example of EAS on a related structure is the sulfonation of 2-hydroxy-5-methylphenyl methyl ketone oxime with sulfuric acid, which results in the introduction of a sulfonic acid group at the position ortho to the hydroxyl group. researchgate.net This suggests that sulfonation of this compound would likely occur at the C4 or C6 position. Nitration, another common EAS reaction, would also be expected to be directed to these activated positions. youtube.com However, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can complicate the reaction and lead to a mixture of products. learncbse.in

| Position | Activating Groups Directing | Deactivating Groups Directing | Predicted Reactivity |

| C4 | -OH (ortho), -NH₂ (para), -CH₃ (meta) | -COOH (meta) | Highly Activated |

| C6 | -OH (para), -NH₂ (ortho), -CH₃ (meta) | -COOH (meta) | Highly Activated |

Biosynthetic and Metabolic Context of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

Proposed Biosynthetic Pathways to 3-Amino-5-hydroxy-2-methylbenzoic Acid

The precise biosynthetic pathway for this compound is not extensively documented in scientific literature. However, a plausible route can be proposed based on the well-established biosynthesis of other aromatic amino acids and related compounds, such as 3-amino-5-hydroxybenzoic acid (AHBA). rsc.orgnih.gov The biosynthesis of aromatic compounds in many organisms originates from the shikimate pathway. nih.gov

A likely precursor for the aromatic ring of this compound is chorismate, a key branch-point intermediate in the shikimate pathway. nih.gov From chorismate, the pathway could proceed through several enzymatic steps to yield the final product. The exact sequence of amination, hydroxylation, and methylation is yet to be determined, but a hypothetical pathway can be outlined.

Proposed Key Biosynthetic Steps:

Formation of an Aminated Precursor: Chorismate could be converted to an aminobenzoic acid derivative. For instance, the enzyme anthranilate synthase catalyzes the formation of anthranilate from chorismate in tryptophan biosynthesis. nih.gov A similar enzyme could potentially generate an aminated benzoic acid scaffold.

Hydroxylation: A hydroxyl group could be introduced onto the aromatic ring by a monooxygenase or a dioxygenase enzyme.

Methylation: The final methylation step at the C2 position would likely be catalyzed by a methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor.

An alternative proposed route could involve the modification of an existing aromatic amino acid. The specific enzymes and intermediates in the biosynthesis of this compound remain a subject for further research.

| Proposed Step | Enzyme Class | Function | Potential Precursor |

| Amination | Aminotransferase / Synthase | Introduction of an amino group | Chorismate |

| Hydroxylation | Hydroxylase (e.g., Monooxygenase) | Addition of a hydroxyl group | Aminated benzoic acid derivative |

| Methylation | Methyltransferase | Addition of a methyl group | 3-Amino-5-hydroxybenzoic acid |

Enzymatic Transformations and Biocatalytic Synthesis Involving this compound

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, presents a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.gov While specific biocatalytic processes for this compound are not widely reported, several enzymatic reactions could be employed for its synthesis from various precursors.

Chemical synthesis methods for related compounds often start with a nitro-substituted precursor which is then reduced. google.com An enzymatic equivalent would involve a nitroreductase to convert a nitrated benzoic acid derivative to the corresponding amine. Similarly, specific hydroxylases could introduce the hydroxyl group at the C5 position with high regioselectivity.

Whole-cell biocatalysis, using engineered microorganisms, could be a promising approach. For example, a recombinant E. coli or Pseudomonas putida strain could be engineered to express the necessary enzymes, such as aminotransferases, hydroxylases, and methyltransferases, to convert a simple carbon source or a supplied precursor into this compound. nih.gov

Potential Enzymatic Reactions for Biocatalytic Synthesis:

| Transformation | Enzyme Class | Reaction Description |

| Reduction of Nitro Group | Nitroreductase | Conversion of a nitro group to an amino group on the benzoic acid ring. |

| Aromatic Hydroxylation | Monooxygenase / Dioxygenase | Introduction of a hydroxyl group at a specific position on the aromatic ring. |

| Carboxylation | Carboxylase | Addition of a carboxyl group to a corresponding phenol (B47542) derivative. nih.gov |

| Amination | Aminotransferase | Transfer of an amino group to a keto-acid precursor. |

Integration of this compound into Natural Product Assembly (e.g., Prostaglandin (B15479496) Biosynthesis)

The structural analogue, 3-amino-5-hydroxybenzoic acid (AHBA), is a known precursor for a wide array of natural products, particularly the ansamycin (B12435341) and mitomycin families of antibiotics. rsc.org This incorporation is typically carried out by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs). nih.gov These enzymatic assembly lines recognize and activate specific building blocks, like AHBA, and incorporate them into a growing polypeptide or polyketide chain. Given this precedent, it is plausible that this compound could also serve as a building block for the biosynthesis of yet-to-be-discovered natural products via similar enzymatic machinery.

Regarding prostaglandin biosynthesis, there is no direct evidence in the reviewed literature of the integration of this compound. Prostaglandins are lipid compounds derived from fatty acids, primarily arachidonic acid. asbmb.org However, the enzymatic pathways involved in eicosanoid metabolism have shown some flexibility. For instance, the enzyme cyclooxygenase-2 (COX-2) can utilize substrates other than arachidonic acid. It has been demonstrated that 5-hydroxyeicosatetraenoic acid (5-HETE) can be a substrate for COX-2, leading to the formation of novel 5-hydroxy-prostaglandins. asbmb.org

This ability of key enzymes in the prostaglandin pathway to accept modified substrates suggests a hypothetical possibility for the integration of other molecules. While speculative, if this compound were to be enzymatically converted into a suitable analogue of a prostaglandin precursor, it might be incorporated. However, this remains a theoretical consideration, as the primary substrates for prostaglandin synthesis are C20 fatty acids. asbmb.orgnih.gov The primary role of compounds like this compound in nature is more likely associated with pathways that assemble aromatic building blocks, such as those for ansamycins or other polyketide-non-ribosomal peptide hybrid natural products. rsc.orgnih.gov

Structure Activity Relationship and Derivative Synthesis of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid Analogues

Systematic Synthesis of Novel 3-Amino-5-hydroxy-2-methylbenzoic Acid Derivatives

While direct synthesis routes for this compound are not extensively documented in mainstream literature, its production and the synthesis of its derivatives can be achieved through established multi-step organic chemistry reactions. These methods often start with commercially available substituted toluenes or benzoic acids.

A plausible synthetic strategy can be adapted from methods used for analogous compounds, such as 2-amino-3-methyl-5-chlorobenzoic acid. google.com A typical route involves the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor, such as m-toluic acid. google.com

Reduction: Conversion of the nitro group to an amino group, commonly achieved through catalytic hydrogenation. google.com

Functional Group Interconversion/Introduction: Subsequent steps would involve the introduction of the hydroxyl group, potentially via electrophilic hydroxylation or through a diazotization reaction of an additional amino group followed by hydrolysis. The carboxylic acid moiety, if not present in the starting material, can be introduced through methods like Kolbe-Schmitt carboxylation of a corresponding phenol (B47542) precursor. google.com

Alternative approaches include enzymatic synthesis, where microorganisms equipped with specific hydroxylase enzymes can introduce hydroxyl groups onto an aminobenzoic acid backbone. google.com Furthermore, derivatives can be readily prepared from a core scaffold. For instance, the hydroxyl group can be converted to an ether and the carboxylic acid to an ester through standard etherification and esterification reactions, respectively. rasayanjournal.co.in The amino group can also be acylated to form a wide array of amides, a common strategy in creating derivative libraries. jmb.or.kr

Table 1: Potential Synthetic Strategies and Key Reactions for Analogues

| Starting Material | Key Reaction Sequence | Target Analogue Class | Reference |

|---|---|---|---|

| m-Toluic Acid | Nitration → Reduction → Halogenation | Halogenated aminomethylbenzoic acids | google.com |

| p-Aminophenol | Kolbe-Schmitt Carboxylation | Dihydroxyaminobenzoic acids | google.com |

| 3-Hydroxy-4-nitrobenzoic acid | Esterification → Alkylation → Reduction → Cyclization | Benzothiazole derivatives | nih.gov |

Influence of Structural Modifications on Molecular Interactions and Reactivity of this compound Analogues

The biological activity and chemical reactivity of benzoic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring. These substituents influence the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, and participate in electronic resonance, all of which are critical for molecular recognition by biological targets like enzymes and receptors.

A structure-activity relationship (SAR) study on various benzoic acid derivatives as inhibitors of α-amylase provides significant insights. mdpi.com The study revealed that the position of hydroxyl groups is critical for inhibitory activity. Specifically, a hydroxyl group at the 2-position strongly enhanced inhibitory effects, whereas a hydroxyl group at the 5-position had a negative effect on activity. mdpi.com This highlights the sensitivity of molecular interactions to the precise geometry of functional groups.

The key interactions governing the binding of phenolic acids to protein targets are hydrogen bonding and hydrophobic interactions. mdpi.com

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. The carboxylic acid group (-COOH) is also a potent hydrogen bond donor and acceptor. The number and spatial arrangement of these groups dictate the strength and specificity of binding to a protein's active site. mdpi.com Studies show a correlation between the number of hydrogen bond donors/acceptors and inhibitory activity. mdpi.com

Steric and Hydrophobic Effects: The methyl (-CH3) group is a small, hydrophobic substituent. While it can participate in van der Waals and hydrophobic interactions within a binding pocket, its size can also create steric hindrance, potentially preventing an optimal fit. The hydrophobicity of the molecule, often measured by the partition coefficient (XLogP3), is another factor; studies have shown that inhibitory activity against α-amylase decreases as hydrophobicity increases. mdpi.com

Table 2: Inhibitory Activity (IC50) of Various Benzoic Acid Derivatives against α-Amylase This table is adapted from a study on α-amylase inhibitors to illustrate structure-activity relationship principles.

| Compound | IC50 (mM) | Key Structural Features | Reference |

|---|---|---|---|

| Benzoic acid | 44.40 ± 2.68 | Parent scaffold | mdpi.com |

| 2-Hydroxybenzoic acid | 28.53 ± 1.35 | -OH at C2 | mdpi.com |

| 3-Hydroxybenzoic acid | 31.95 ± 1.34 | -OH at C3 | mdpi.com |

| 4-Hydroxybenzoic acid | 37.10 ± 2.45 | -OH at C4 | mdpi.com |

| 2,3-Dihydroxybenzoic acid | 21.06 ± 1.15 | -OH at C2, C3 | mdpi.com |

| 2,4-Dihydroxybenzoic acid | 21.14 ± 0.94 | -OH at C2, C4 | mdpi.com |

| 2,5-Dihydroxybenzoic acid | 44.88 ± 2.11 | -OH at C2, C5 | mdpi.com |

| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 | -OH at C2, C3, C4 | mdpi.com |

High-Throughput Synthesis and Chemical Library Generation Based on the this compound Scaffold

The this compound scaffold is an ideal core structure for the generation of large chemical libraries through combinatorial synthesis. Such libraries are instrumental in drug discovery for screening against a multitude of biological targets. rsc.org

A landmark study demonstrated the successful combinatorial synthesis of a 2,001-compound library using the closely related 3-amino-5-hydroxybenzoic acid as the central scaffold. nih.gov This was achieved using a solid-phase, split/combine synthesis method. In this approach:

The core scaffold is attached to a solid resin support via its carboxylic acid group.

The full batch of resin-bound scaffold is split into multiple portions.

Each portion is reacted with a different chemical building block, which acylates the amino group.

The portions are then recombined, mixed, and split again.

Each new portion is then reacted with a second set of building blocks, which react with the hydroxyl group (e.g., via acylation or etherification).

This process rapidly generates a large collection of unique compounds, where each resin bead carries a single, distinct molecular entity.

This methodology allows for the systematic variation of substituents at the amino and hydroxyl positions, exploring a vast chemical space around the core scaffold. nih.gov Alternative high-throughput methods include liquid-phase combinatorial synthesis (LPCS), where a soluble polymer like polyethylene (B3416737) glycol (PEG) is used as the support, which allows for homogenous reaction conditions while still enabling easy purification of the product. acs.org These automated and miniaturized synthesis techniques accelerate the discovery of new bioactive molecules by enabling the rapid creation and screening of thousands of compounds. rsc.orgnih.gov

Table 3: Conceptual Framework for a Combinatorial Library Based on the this compound Scaffold

| Scaffold | Building Block Set A (for Amino Group) | Building Block Set B (for Hydroxyl Group) | Resulting Library |

|---|---|---|---|

| This compound (Resin-Bound) | R1-COCl, R2-COCl, R3-COCl ... (Acid Chlorides) | R'1-Br, R'2-Br, R'3-Br ... (Alkyl Halides) | A diverse collection of amides and ethers. |

Strategic Applications of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid As a Chemical Building Block and Precursor

Precursor in the Synthesis of Diverse Organic Scaffolds (e.g., Compounds with Antiviral Architectures)

The inherent reactivity of the amino and carboxylic acid groups on the 3-Amino-5-hydroxy-2-methylbenzoic acid backbone makes it an ideal building block for developing a variety of organic scaffolds. researchgate.netnih.gov These functional groups provide handles for substitution and derivatization, enabling chemists to construct a wide array of novel molecules. nih.gov The closely related 3-Amino-5-hydroxybenzoic acid is a known precursor in the biosynthesis of a large group of natural products, including ansamycin (B12435341) and mitomycin antibiotics. This highlights the utility of the core aminohydroxybenzoic acid scaffold in generating biologically active compounds.

The strategic placement of its functional groups allows for the synthesis of complex heterocyclic systems and other molecular frameworks. Research into aminobenzoic acid derivatives has shown their potential in creating compounds with a broad spectrum of biological activities, including antiviral and antimicrobial properties. researchgate.netmdpi.com For instance, derivatives of aminobenzoic acids are being explored for their potential as cholinesterase inhibitors for applications in neurodegenerative diseases and as antimicrobial agents. researchgate.netmdpi.com The synthesis of 3-(adenosylthio)benzoic acid derivatives has been reported as a strategy for developing inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. This research underscores the potential of using benzoic acid scaffolds as a foundation for designing compounds with specific antiviral architectures.

The table below summarizes the types of organic scaffolds that can be synthesized using aminobenzoic acid precursors.

Table 1: Examples of Organic Scaffolds Derived from Aminobenzoic Acid Precursors

| Scaffold/Derivative Class | Synthetic Approach | Potential Application Area | Reference |

|---|---|---|---|

| N-Functionalized Derivatives | Reaction with various acid chlorides to form amides. | Anticholinesterase, Antioxidant | researchgate.net |

| Benzohydrazide Derivatives | Reaction of methyl esters with hydrazine. | Anticholinesterase, Antimicrobial | researchgate.net |

| Schiff Base Derivatives | Condensation of aminobenzohydrazides with aldehydes. | Antimicrobial, Cytotoxic | mdpi.com |

| Chlorinated Analogues | Selective monochlorination using N-Chlorosuccinimide. | Antibiotic biosynthesis studies |

Contribution to Advanced Material Science and Polymer Chemistry Research utilizing this compound

In the realm of material science and polymer chemistry, aminobenzoic acid derivatives, including this compound, serve as valuable functional monomers for the synthesis of novel polymers with specialized properties. nih.govelectrochemsci.org The presence of both an amine and a carboxylic acid group allows them to participate in polymerization reactions, such as polycondensation, to form aromatic polyamides (aramids). nih.gov These polymers are known for their thermal stability and mechanical strength. nih.gov

A significant area of research involves the use of aminobenzoic acids to create composite materials. One study detailed the synthesis of a Poly(3-aminobenzoic acid) based metal-organic framework (PABA/MOF) composite. electrochemsci.org This material was created through the oxidative chemical polymerization of the 3-aminobenzoic acid monomer in the presence of a MOF, resulting in a hybrid material with potential applications in electrocatalysis. electrochemsci.org The polymerization process is initiated by an oxidizing agent, which creates free radicals from the amino group, leading to the growth of the polymer chain on the MOF's surface. electrochemsci.org

Furthermore, advanced research has explored the incorporation of aminobenzoic acid derivatives as non-natural monomers into polypeptide chains using ribosomal synthesis. nih.govacs.org Although the efficiency can be limited, this method opens pathways to creating unique biopolymers and materials with precisely controlled structures and functionalities that are not accessible through traditional chemical polymerization. nih.govacs.org

The table below outlines research applications of aminobenzoic acids in material science.

Table 2: Applications of Aminobenzoic Acids in Material and Polymer Science

| Application Area | Description of Research | Resulting Material/Polymer | Reference |

|---|---|---|---|

| Composite Materials | Oxidative polymerization of 3-aminobenzoic acid monomer onto a metal-organic framework (MOF). | Poly(3-aminobenzoic acid)/MOF composite | electrochemsci.org |

| Specialty Polymers | Ribosomal incorporation of aminobenzoic acid derivatives as non-l-α-amino acid monomers. | Polypeptide chains with integrated aromatic units | nih.govacs.org |

| Aromatic Polyamides (Aramids) | Use as a monomer for creating heat and impact-resistant fabrics. | Aramid fibers | nih.gov |

Role in Catalyst and Ligand Development from this compound

The functional groups of this compound make it an excellent candidate for the design and synthesis of ligands for coordination chemistry and the development of novel catalysts. The carboxylic acid and hydroxyl groups can coordinate with metal ions, while the amino group provides an additional site for modification or coordination. This versatility allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs). mdpi.comrsc.org

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. Research on related hydroxybenzoic acids has demonstrated their utility in creating MOFs that can function as heterogeneous catalysts. rsc.orgnih.gov For example, MOFs synthesized using p-hydroxybenzoic acid have been successfully used as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. rsc.orgnih.govresearchgate.net

Furthermore, composites made from polymers of aminobenzoic acid and MOFs have shown promise in electrocatalysis. A Poly(3-aminobenzoic acid)/MOF composite was specifically developed and investigated as an electrocatalyst for the hydrogen evolution reaction (HER), a key process in clean energy technologies. electrochemsci.org The synergy between the conductive polymer and the porous, high-surface-area MOF creates a material with enhanced catalytic activity. electrochemsci.org The ability to form stable complexes with various metal ions positions aminohydroxybenzoic acids as crucial components in the development of next-generation catalytic systems.

The table below details the role of aminobenzoic acid derivatives in catalysis.

Table 3: Catalytic and Ligand Applications of Aminobenzoic Acid Derivatives

| Application | Role of Aminobenzoic Acid Derivative | Catalytic Process | Reference |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker to coordinate with metal ions (e.g., Co, Mn, Zn). | Heterogeneous catalysis (e.g., ring-opening polymerization) | rsc.orgnih.govresearchgate.net |

| Coordination Polymers | Forms a coordination polymer with metal ions (e.g., Co, Zn) for creating functional materials. | Materials for gas separation and photoluminescence | mdpi.com |

| Electrocatalyst Composites | Polymerized to form a composite with a MOF. | Hydrogen Evolution Reaction (HER) | electrochemsci.org |

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

High-Resolution Mass Spectrometry and Fragmentation Analysis of 3-Amino-5-hydroxy-2-methylbenzoic Acid and its Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound (C8H9NO3), the theoretical exact mass can be calculated and compared to the experimentally measured mass, typically with a mass accuracy of less than 5 ppm. This level of precision allows for the confident determination of the molecular formula. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often yielding the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the parent ion into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H2O) from the hydroxyl and carboxylic acid groups, and carbon dioxide (CO2) from the carboxylic acid group. The substitution pattern on the aromatic ring will influence the relative abundance of fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Predicted Fragments (m/z) | Fragmentation Pathway |

| [M+H]+ | 168.0604 | 150.0498, 122.0549 | Loss of H2O, Loss of CO2 |

| [M-H]- | 166.0458 | 122.0366 | Loss of CO2 |

Note: This data is predictive and based on the general fragmentation patterns of substituted benzoic acids. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The coupling patterns (e.g., doublets, triplets) between adjacent protons provide information on their relative positions on the aromatic ring.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are indicative of the substituent effects, while the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, aiding in the conformational analysis of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Methyl (CH3) | ~2.2 | ~20 |

| Amino (NH2) | Broad, variable | - |

| Hydroxyl (OH) | Broad, variable | - |

| Carboxylic Acid (COOH) | Broad, variable | ~170 |

Note: These are predicted chemical shift ranges. Actual values can be influenced by solvent and concentration.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3200-3600 cm⁻¹), the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-O stretching vibrations would also be present in the fingerprint region.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman, the aromatic ring vibrations and the C=O stretch often show strong signals. The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl, carboxylic acid) | Stretching | 3200 - 3600 (broad) |

| N-H (amino) | Stretching | 3300 - 3500 |

| C=O (carboxylic acid) | Stretching | 1680 - 1710 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

Note: These are general ranges and the exact peak positions can be influenced by intermolecular interactions in the solid state.

Advanced Chromatographic Separations and Purity Assessment (HPLC, GC-MS) of this compound

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is a common method for separating benzoic acid derivatives. The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity can be assessed by the presence of a single major peak in the chromatogram, and quantification can be achieved using a suitable detector, such as a UV-Vis detector.

Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the polar functional groups (carboxylic acid, hydroxyl, and amino groups) to increase volatility. Derivatization with agents like silylating reagents can make the compound amenable to GC analysis. The GC provides high-resolution separation, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the derivatized compound.

Table 4: Representative HPLC and GC-MS Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 reversed-phase | Water/Acetonitrile gradient with 0.1% Formic Acid | UV-Vis (e.g., at 254 nm) |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (after derivatization) |

Note: These are general conditions and would require optimization for the specific compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound

This technique would reveal how the substituent groups are oriented relative to the benzene (B151609) ring and to each other. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For instance, the carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The amino and hydroxyl groups can also participate in an extensive hydrogen-bonding network. As this compound is achiral, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives, X-ray crystallography can be used to establish the absolute configuration. The crystal structure data provides fundamental insights into the solid-state properties of the compound.

Table 5: Expected Information from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice |

| Space Group | Symmetry of the crystal structure |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Geometric parameters of the molecule |

| Torsion Angles | Conformational details of the molecule |

| Hydrogen Bonding Network | Intermolecular interactions governing crystal packing |

Computational Chemistry and Molecular Modeling of 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-Amino-5-hydroxy-2-methylbenzoic Acid

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for understanding the electronic properties and predicting the reactivity of a molecule like this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical study would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density reveals the electron-rich and electron-deficient areas of the molecule. The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, along with the electron-withdrawing carboxylic acid (-COOH) group, creates a complex electronic environment on the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) maps are often generated to visualize this reactivity. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating regions susceptible to electrophilic attack. The amino group would also influence the electrostatic potential.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the aromatic ring and the electron-donating amino and hydroxyl groups, while the LUMO might be centered more on the electron-withdrawing carboxylic acid group.

These calculations allow for the prediction of reactivity descriptors that quantify aspects of the molecule's behavior in chemical reactions. semanticscholar.orgnih.gov

Illustrative Table: Predicted Electronic Properties of this compound (Note: This data is representative of typical DFT calculation results for similar molecules and is for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, susceptibility to reduction. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added. |

| Ionization Potential | 7.9 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule has several rotatable bonds, primarily associated with the hydroxyl, amino, and carboxylic acid groups. The orientation of these groups relative to the benzene ring and to each other can significantly impact the molecule's properties, such as its ability to form hydrogen bonds.

Simulations would typically place the molecule in a solvent box (e.g., water) to mimic physiological or solution-phase conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. For instance, intramolecular hydrogen bonding between the carboxylic acid group and the adjacent methyl or amino groups, or between the hydroxyl and amino groups, could be investigated.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Function (RDF): To understand how solvent molecules (e.g., water) structure themselves around the solute. rsc.org

Hydrogen Bond Analysis: To quantify the occurrence and lifetime of intra- and intermolecular hydrogen bonds.

This information is critical for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

Illustrative Table: Conformational Analysis of this compound (Note: This table represents hypothetical outcomes from a molecular dynamics simulation.)

| Conformational State | Dihedral Angle (C-C-O-H) | Relative Population (%) | Key Feature |

| Conformer A | ~0° | 65% | Potential for intramolecular H-bond between carboxyl OH and amino N. |

| Conformer B | ~180° | 30% | "Open" conformation, favors intermolecular H-bonding with solvent. |

| Other States | Variable | 5% | Transient, higher-energy conformations. |

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computer-based) methods are extensively used in medicinal chemistry to design and predict the properties of novel molecular derivatives. Starting with the core structure of this compound, new derivatives can be designed by modifying its functional groups. The goal is often to enhance a desired property, such as binding affinity to a biological target, while maintaining or improving other characteristics like solubility.

The process typically involves creating a virtual library of derivatives by adding various substituents at different positions on the parent molecule. For example, the hydrogen atoms on the amino group or the aromatic ring could be replaced with different chemical moieties (e.g., alkyl chains, halogens, etc.).

Once the virtual library is created, computational tools are used to predict the properties of these new molecules. This can include:

Quantum Chemical Calculations: To predict how the new substituent alters the electronic structure and reactivity of the derivative.

Molecular Docking: If a biological target (like an enzyme or receptor) is known, docking simulations can predict how strongly each derivative will bind to it. This provides an estimate of its potential biological activity.

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the derivatives. This is crucial for evaluating their potential as drug candidates.

This in silico screening process allows researchers to prioritize a small number of the most promising derivatives for actual chemical synthesis and experimental testing, saving significant time and resources. mdpi.com

Illustrative Table: In Silico Screening of Hypothetical Derivatives (Note: This table shows representative predicted data for virtual derivatives.)

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

| Parent Molecule | This compound | -6.5 | -2.1 |

| Derivative 1 | 5-hydroxy replaced with 5-methoxy | -6.8 | -2.5 |

| Derivative 2 | N-acetylation of 3-amino group | -7.2 | -2.3 |

| Derivative 3 | 4-chloro substitution on ring | -7.5 | -2.9 |

Future Research Perspectives and Emerging Directions for 3 Amino 5 Hydroxy 2 Methylbenzoic Acid

Interdisciplinary Research Opportunities in Organic and Bio-organic Chemistry

The structure of 3-Amino-5-hydroxy-2-methylbenzoic acid makes it an attractive building block for interdisciplinary research, particularly in medicinal and bio-organic chemistry. Aromatic amino acids and their derivatives are fundamental components in the design of novel therapeutic agents and probes. nih.gov The oxazolidinone ring, a heterocyclic structure, is a recognized scaffold in medicinal chemistry, with drugs like Linezolid demonstrating its utility. rsc.org Similarly, the substituted benzoic acid framework of this compound offers a versatile platform for developing new molecular entities.

One of the most promising areas is its use as a non-canonical amino acid in peptide synthesis. merckmillipore.commasterorganicchemistry.com Peptides constructed with unnatural amino acids can exhibit enhanced stability, unique conformational properties, and novel biological activities. nih.gov The incorporation of this compound could introduce a rigid, predictable turn in a peptide backbone, a feature often sought in the design of enzyme inhibitors or receptor ligands. thieme-connect.de The hydroxyl and amino groups provide sites for further chemical modification, allowing for the creation of complex peptide-based architectures or drug conjugates.

| Feature | Standard Dipeptide (e.g., Ala-Gly) | Peptide with this compound |

| Backbone Flexibility | High rotational freedom | Conformationally constrained due to the aromatic ring |

| Structural Mimicry | Mimics natural peptide turns | Can enforce specific β-turn or γ-turn structures |

| Side-Chain Analogy | Represents two amino acid side chains | A single unit presents multiple functional groups (H-bond donors/acceptors) |

| Modification Potential | N-terminus, C-terminus, side chains | Ring positions, -OH, -NH2, and -COOH groups offer multiple handles |

This table presents a conceptual comparison of a standard dipeptide with a hypothetical peptide incorporating this compound to illustrate its potential in peptide design.

Exploration of Unconventional Synthetic Routes and Biocatalytic Transformations

While classical organic synthesis can produce substituted benzoic acids, these methods often involve harsh conditions and may lack stereo- and regioselectivity. google.com Future research will likely focus on developing more sustainable and efficient synthetic pathways, with biocatalysis emerging as a powerful alternative. rsc.org

The enzymatic synthesis of structurally related compounds, such as 3-Amino-2-hydroxy acetophenone, has been successfully demonstrated using multi-enzyme cascades. chemistryviews.org This process utilized a nitroreductase and a hydroxylaminobenzene mutase, coupled with a cofactor regeneration system, to achieve a high yield under mild, environmentally friendly conditions. chemistryviews.org A similar strategy could be envisioned for this compound, starting from a corresponding nitro- or hydroxylamino-precursor. The use of engineered enzymes, developed through directed evolution, could further optimize substrate specificity and reaction efficiency, making industrial-scale production feasible. nih.gov

| Parameter | Traditional Chemical Synthesis (Hypothetical) | Biocatalytic Route (Proposed) |

| Starting Material | 2-Methyl-3,5-dinitrotoluene | 5-Hydroxy-2-methyl-3-nitrobenzoic acid |

| Key Steps | Harsh reduction (e.g., Sn/HCl), diazotization, nucleophilic substitution | Enzymatic reduction, enzymatic rearrangement |

| Reaction Conditions | High temperatures, strong acids/bases | Aqueous buffer, near-neutral pH, room temperature |

| Byproducts | Metal salts, organic waste | Minimal, often biodegradable |

| Selectivity | Potential for regioisomer formation | High regio- and stereo-selectivity |

| Key Enzymes | Not applicable | Nitroreductase, Hydroxylase, Mutase |

This table compares a hypothetical traditional chemical synthesis to a proposed biocatalytic route for producing this compound, highlighting the potential advantages of an enzymatic approach.

Novel Applications in Supramolecular Chemistry and Nanotechnology

The self-assembly of small organic molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Aromatic amino acids and their derivatives are particularly adept at forming ordered assemblies through a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and electrostatic forces. beilstein-journals.orgnih.gov

The unique arrangement of functional groups on this compound makes it an exceptional candidate for designing novel supramolecular materials. The carboxylic acid and amino groups can form strong, directional hydrogen bonds, similar to those in natural amino acids, while the phenol-like hydroxyl group adds another hydrogen bonding site. The aromatic ring facilitates π–π stacking, which is crucial for the stability of many self-assembled structures. The methyl group can influence the packing arrangement and solubility. By carefully controlling conditions such as pH and solvent, it may be possible to guide the self-assembly of this molecule into functional nanostructures like fibers, ribbons, or hydrogels for applications in drug delivery, tissue engineering, or sensing. beilstein-journals.org

| Functional Group | Position | Potential Role in Self-Assembly |

| Carboxylic Acid (-COOH) | C1 | Primary hydrogen bond donor/acceptor; pH-responsive charge center |

| Methyl (-CH3) | C2 | Steric director of molecular packing; enhances hydrophobicity |

| Amino (-NH2) | C3 | Primary hydrogen bond donor; pH-responsive charge center |

| Hydroxyl (-OH) | C5 | Secondary hydrogen bond donor/acceptor; modulates π–π stacking |

| Aromatic Ring | Backbone | Core unit for π–π stacking interactions |

This table outlines the functional groups of this compound and their hypothesized roles in directing supramolecular self-assembly.

Advanced Mechanistic Investigations into the Chemical Reactivity

A deep understanding of the chemical reactivity of this compound is essential for unlocking its full potential. Advanced mechanistic studies, combining computational chemistry and experimental kinetics, can provide invaluable insights. For instance, the reactivity of related m-amino benzoic acid hydrazides has been studied to understand substituent effects on reaction rates, often using Hammett correlations to quantify electronic influences. orientjchem.org

Future investigations could employ computational methods like Density Functional Theory (DFT) to map the molecule's electronic landscape, predict sites of electrophilic and nucleophilic attack, and calculate bond dissociation energies to assess its antioxidant potential. scielo.org.za Experimental techniques, such as laser flash photolysis, could be used to study the transient species (e.g., radicals) formed during photochemical reactions, providing kinetic data on their formation and decay. uchile.cl Such studies are crucial for designing applications where the molecule acts as a photostabilizer, a radical scavenger, or a reactive intermediate in a larger synthetic scheme.

| Research Question | Proposed Investigative Technique | Expected Outcome |

| What are the most likely sites for electrophilic aromatic substitution? | DFT calculations (mapping electrostatic potential) | A predictive map of reactivity for functionalization. |

| What is the primary mechanism of antioxidant activity (e.g., HAT vs. SPLET)? | Computational thermodynamics (BDE, IP, PDE calculations) | Insight into its potential as a biological or industrial antioxidant. |

| How do the substituents influence the pKa of the carboxyl and amino groups? | Potentiometric titration combined with spectroscopic analysis | Precise understanding of its pH-dependent behavior for drug design or self-assembly. |

| What is the lifetime and reactivity of the radical species formed upon oxidation? | Laser Flash Photolysis and Kinetic Studies | Quantitative data on reaction kinetics and radical stability. nih.gov |

This table details key mechanistic questions about this compound and the advanced techniques that could be employed to answer them.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-5-hydroxy-2-methylbenzoic acid, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves functional group protection (e.g., amino and hydroxyl groups) to prevent side reactions. For example, intermediates like 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS 14206-69-0) may require deprotection under controlled acidic conditions. Purification can be achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Purity validation should include HPLC (>95% purity) and NMR to confirm structural integrity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -COOH at ~1700 cm⁻¹, and -OH at ~3400 cm⁻¹).

- NMR (¹H/¹³C) : Resolve aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₉NO₃, exact mass 167.0582).

- HPLC-DAD : Monitor purity and stability under varying pH conditions.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL and Mercury) resolve ambiguities in the crystal structure of this compound?

- Methodology :

- Structure Refinement : Use SHELXL to refine atomic displacement parameters (ADPs) and hydrogen bonding networks. For disordered methyl or hydroxyl groups, apply restraints (e.g., DFIX, SIMU) to improve model accuracy.

- Visualization : Mercury enables overlay analysis of multiple crystal structures to compare packing motifs. For example, analyze π-π stacking interactions between aromatic rings and hydrogen bonds involving -NH₂/-OH groups.

- Validation : Cross-check with PLATON to identify missed symmetry or solvent-accessible voids.

Q. What experimental strategies can address contradictions in bioactivity data for derivatives of this compound?

- Methodology :

- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition or cell viability) with strict controls to minimize batch variability .

- Isosteric Replacement : Modify the methyl or hydroxyl groups (e.g., replace -CH₃ with -CF₃) to assess structure-activity relationships (SAR) .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across labs.

Q. How can computational modeling predict the compound’s reactivity in metal-ion coordination or adsorption applications?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate binding energies with transition metals (e.g., Co²⁺ or Fe³⁺) .

- Molecular Dynamics (MD) : Simulate adsorption on activated carbon surfaces to evaluate efficiency in wastewater treatment .

- Experimental Validation : Compare predicted vs. observed IR shifts (e.g., ν(C=O) changes upon metal binding).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.